MOCVD Film Quality: H₂Se Eliminates Carbon Defect Layer vs. Dimethyl Selenide
In MOCVD growth of tungsten diselenide (WSe₂) thin films on sapphire, H₂Se eliminates a defective graphene interlayer that forms when dimethyl selenide (DMSe) is used as the selenium precursor [1]. The carbon-containing graphene layer alters substrate surface energy, reducing lateral growth and domain coalescence of WSe₂ films [1].
| Evidence Dimension | Carbon contamination and film coalescence in MOCVD WSe₂ growth |
|---|---|
| Target Compound Data | Eliminates defective graphene layer; enables coalesced monolayer and few-layer WSe₂ films |
| Comparator Or Baseline | Dimethyl selenide ((CH₃)₂Se, DMSe) produces defective graphene layer that prevents coalescence |
| Quantified Difference | Complete elimination of carbon interlayer; enables full film coalescence vs. non-coalesced domains |
| Conditions | MOCVD growth on sapphire substrate, high temperature, high Se:W ratio, W(CO)₆ as tungsten source |
Why This Matters
For procurement of MOCVD precursors targeting high-quality transition metal dichalcogenide films, H₂Se enables coalesced monolayer formation that DMSe cannot achieve due to carbon contamination.
- [1] Zhang X, Al Balushi ZY, Zhang F, Choudhury TH, Eichfeld SM, Alem N, Jackson TN, Robinson JA, Redwing JM. Influence of Carbon in Metalorganic Chemical Vapor Deposition of Few-Layer WSe₂ Thin Films. Journal of Electronic Materials. 2016;45(12):6273-6279. View Source
